(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone
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Overview
Description
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a unique combination of thieno[2,3-b]pyridine and dibenzo[b,f]azepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with dibenzo[b,f]azepin-5-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
Compared to similar compounds, (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5H-dibenzo[b,f]azepin-5-yl)methanone stands out due to its unique combination of thieno[2,3-b]pyridine and dibenzo[b,f]azepine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H19N3OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-benzo[b][1]benzazepin-11-ylmethanone |
InChI |
InChI=1S/C24H19N3OS/c1-14-13-15(2)26-23-20(14)21(25)22(29-23)24(28)27-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)27/h3-13H,25H2,1-2H3 |
InChI Key |
KIDGVJKQVISALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4C=CC5=CC=CC=C53)N)C |
Origin of Product |
United States |
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